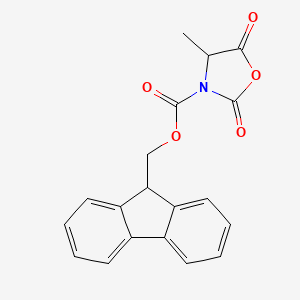![molecular formula C12H15ClO3 B14787017 Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
Methyl 2-[3-(chloromethyl)phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a phenoxy group attached to a butanoate backbone, with a chloromethyl substituent on the phenyl ring. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(chloromethyl)phenol with an appropriate base to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then reacted with ®-2-bromobutanoic acid methyl ester under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
®-METHYL 2-(3-(BROMOMETHYL)PHENOXY)BUTANOATE: Similar structure but with a bromomethyl group instead of a chloromethyl group.
®-METHYL 2-(3-(METHYLOXY)PHENOXY)BUTANOATE: Similar structure but with a methyloxy group instead of a chloromethyl group.
Uniqueness
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The ®-configuration also contributes to its specific interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
CCBFKLAXBHOJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
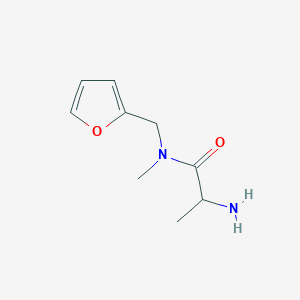
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

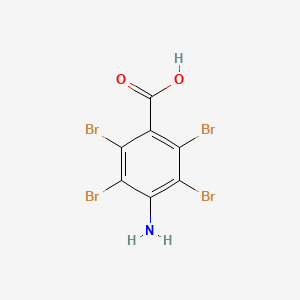
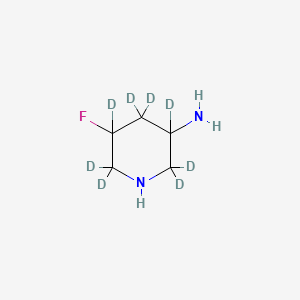
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)

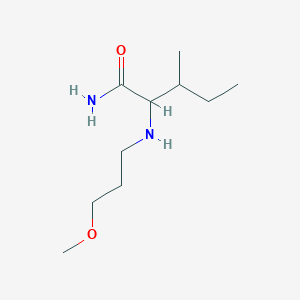
![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
